molecular formula C16H26N4O4 B12749113 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione CAS No. 86256-98-6

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione

Cat. No.: B12749113
CAS No.: 86256-98-6
M. Wt: 338.40 g/mol
InChI Key: FECYSWSLNGZYBT-UHFFFAOYSA-N
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Description

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C18H30N4O4. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure includes a purine ring substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione
  • 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione

Uniqueness

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

86256-98-6

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

7-(5,6-dihydroxyhexyl)-3-ethyl-1-propylpurine-2,6-dione

InChI

InChI=1S/C16H26N4O4/c1-3-8-20-15(23)13-14(19(4-2)16(20)24)17-11-18(13)9-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3

InChI Key

FECYSWSLNGZYBT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)CC

Origin of Product

United States

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